![molecular formula C11H24OSSi B14224324 Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane CAS No. 827608-83-3](/img/structure/B14224324.png)
Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane is a chemical compound with the molecular formula C11H24OSSi. It is a derivative of 3-methyl-3-buten-1-ol, where the hydroxyl group is replaced by a trimethylsilyl ether group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane typically involves the reaction of 3-methyl-3-buten-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures consistent quality and scalability .
化学反应分析
Types of Reactions
Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
科学研究应用
Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane has several applications in scientific research:
作用机制
The mechanism of action of Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane involves its ability to act as a silylating agent. The trimethylsilyl group can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions. This protection is reversible, allowing for the selective deprotection of the silyl group under mild conditions .
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride: Used for silylation reactions but lacks the additional functional groups present in Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane.
Trimethylsilyl ether: Similar in function but does not contain the sulfanyl and ethyl groups.
Uniqueness
This compound is unique due to its combination of silyl, sulfanyl, and ethyl groups, which provide distinct reactivity and versatility in chemical synthesis .
属性
CAS 编号 |
827608-83-3 |
|---|---|
分子式 |
C11H24OSSi |
分子量 |
232.46 g/mol |
IUPAC 名称 |
trimethyl-[2-(3-methylbut-1-enoxy)ethylsulfanylmethyl]silane |
InChI |
InChI=1S/C11H24OSSi/c1-11(2)6-7-12-8-9-13-10-14(3,4)5/h6-7,11H,8-10H2,1-5H3 |
InChI 键 |
LSLQEBQASILKIE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C=COCCSC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


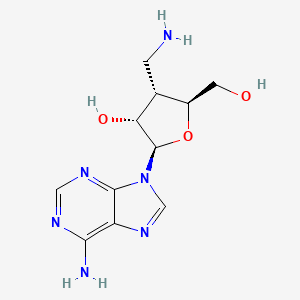
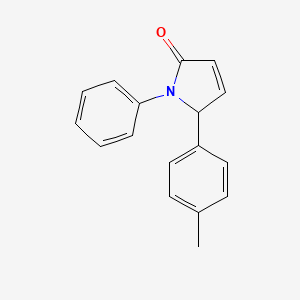

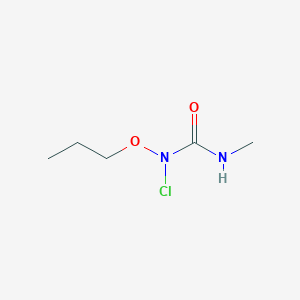

![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
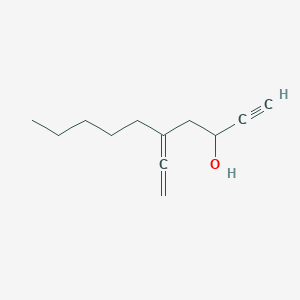
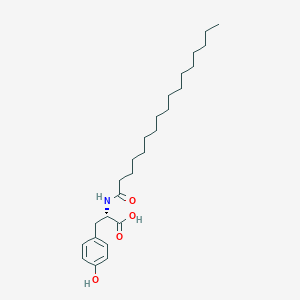
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
![5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14224314.png)
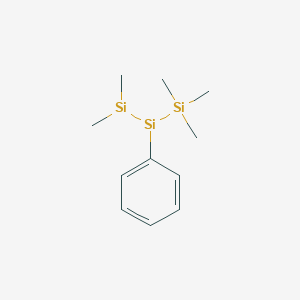

![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)
